molecular formula C15H13F3N2O4S B2485818 N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide CAS No. 690987-83-8

N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide

Cat. No.: B2485818
CAS No.: 690987-83-8
M. Wt: 374.33
InChI Key: SCGJUTYJPKUSAG-UHFFFAOYSA-N
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Description

N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide is a chemical compound with the molecular formula C15H13F3N2O3S It is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring, an amino group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with ethanoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. The sulfonyl group plays a crucial role in its reactivity and stability, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Trifluoromethoxy)phenyl)acetamide
  • N-(4-(Trifluoromethoxy)phenyl)sulfonamide
  • N-(4-(Trifluoromethoxy)phenyl)urea

Uniqueness

N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide is unique due to the combination of its trifluoromethoxy, amino, and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O4S/c1-10(21)19-11-4-8-14(9-5-11)25(22,23)20-12-2-6-13(7-3-12)24-15(16,17)18/h2-9,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJUTYJPKUSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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